molecular formula C35H44O4 B1244804 Ferruginin C

Ferruginin C

Cat. No.: B1244804
M. Wt: 528.7 g/mol
InChI Key: SJEQJMPZRHDLDB-UHFFFAOYSA-N
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Description

Ferruginin C is a triprenylated anthranoid compound belonging to the anthraquinone class, isolated from various Vismia species, including Vismia baccifera, V. jefensis, and V. macrophylla . Structurally, it shares a core anthraquinone scaffold modified with prenyl groups, which are critical for its bioactivity. Unlike its analogs, this compound’s exact substitution pattern and stereochemistry were elucidated via spectroscopic methods, distinguishing it from other derivatives in the same family . While its biological activities are less extensively studied compared to Ferruginin A or vismione B, preliminary research highlights its presence in bioactive fractions targeting cancer cell lines and microbial infections .

Properties

Molecular Formula

C35H44O4

Molecular Weight

528.7 g/mol

IUPAC Name

4,5,10-trihydroxy-7-methyl-1,1,3,8-tetrakis(3-methylbut-2-enyl)anthracen-2-one

InChI

InChI=1S/C35H44O4/c1-20(2)10-12-25-24(9)18-29(36)30-27(25)19-28-31(33(30)38)32(37)26(13-11-21(3)4)34(39)35(28,16-14-22(5)6)17-15-23(7)8/h10-11,14-15,18-19,36-38H,12-13,16-17H2,1-9H3

InChI Key

SJEQJMPZRHDLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=C(C(=O)C3(CC=C(C)C)CC=C(C)C)CC=C(C)C)O)O

Synonyms

ferruginin C

Origin of Product

United States

Chemical Reactions Analysis

Contextual Insights from Structurally Similar Compounds

The search results extensively discuss ferruginin A (a triprenylated emodine-type anthranoid), including its antimicrobial activity, biofilm disruption, and interactions with Gram-positive bacteria . Key findings for ferruginin A include:

  • Mechanism of Action : Bactericidal effects against Staphylococcus aureus and S. epidermidis at MIC values of 32–64 μM, with biofilm eradication at 256 μM .

  • Chemical Stability : Exhibits redox activity due to its anthranoid scaffold, which may participate in quinone-mediated electron transfer reactions .

No analogous data exists for "ferruginin C," suggesting it may be either a hypothetical compound, a misnomer, or a less-studied derivative.

Potential Reaction Pathways for Anthranoid Derivatives

While this compound is undocumented, anthranoids (e.g., ferruginin A, vismione B) share common reactivity patterns:

Oxidation-Reduction Reactions

  • Anthranoids undergo redox cycling via their quinone moieties, generating reactive oxygen species (ROS) in bacterial cells .

  • Example:

    Anthranoid reduced +O2Anthranoid oxidized +O2H2O2HO\text{Anthranoid reduced }+\text{O}_2\rightarrow \text{Anthranoid oxidized }+\text{O}_2^{−}\rightarrow \text{H}_2\text{O}_2\rightarrow \text{HO}^●

    This mechanism aligns with the bactericidal activity observed in ferruginin A .

Acid-Base Interactions

  • Anthranoids like ferruginin A exhibit pH-dependent solubility, protonating/deprotonating at carboxylic and phenolic sites (pKa ~4–6) .

Research Gaps and Recommendations

  • Database Discrepancies : "this compound" is absent from major chemical registries (e.g., PubChem, SciFinder). Cross-referencing with natural product libraries (e.g., Vismia spp. metabolites) may clarify its existence.

  • Synthetic Pathways : If this compound is a novel derivative, proposed routes could include:

    • Prenylation : Addition of prenyl groups to emodine scaffolds.

    • Oxidative Coupling : Dimerization via phenolic oxidation.

Comparative Table: Known Anthranoid Reactivity

CompoundKey ReactionsBiological ImpactReference
Ferruginin AROS generation, biofilm disruptionGram-positive bactericidal
Vismione BRedox cycling, weak biofilm inhibitionLimited antimicrobial activity
FerruanthroneTransient ROS productionPartial biofilm eradication

Comparison with Similar Compounds

Key Observations :

  • This compound and Ferruginin A share a triprenylated anthraquinone core but differ in prenyl group positioning, which may influence target binding .

Bioactivity Profile

Antimicrobial Activity

Compound Gram-Positive Bacteria (MIC) Gram-Negative Bacteria (MIC) Anti-Biofilm Efficacy (S. aureus)
This compound Not reported Not reported Not tested
Ferruginin A 8–64 µM (S. aureus, S. epidermidis) Inactive >90% biofilm eradication at 16 µM
Vismione B 32–128 µM Inactive ~50% reduction at 64 µM
Ferruanthrone 64–256 µM Inactive Weak activity

Key Findings :

  • Ferruginin A outperforms this compound in antimicrobial potency, likely due to optimized prenylation enhancing membrane disruption .
  • Vismione B’s moderate activity suggests that dimeric anthraquinones (bianthraquinones) may have reduced bioavailability compared to monomeric analogs like Ferruginin A .

Cytotoxic and Enzyme Inhibitory Activity

Compound Cytotoxicity (IC₅₀) α-Glucosidase Inhibition (IC₅₀) Selectivity Index (SI)
This compound Not reported Not reported N/A
Ferruginin A 25 µM (HaCaT cells) 8.2 µM 3.1
Harunganin 12 µM 5.4 µM 2.2

Key Insights :

  • This compound’s lack of reported cytotoxicity and enzyme inhibition data limits direct comparison, but structural analogs like Ferruginin A show dual antimicrobial and enzyme-inhibitory roles .

Therapeutic Index (TI)

Compound TI (LC₅₀/ABC₅₀) Notes
Ferruginin A 3.8 High safety margin for Gram-positive targets
Vismione B 1.2 Narrow window due to cytotoxicity
Ferruanthrone 0.9 Limited therapeutic utility

Implications :

    Q & A

    Q. What experimental methodologies are recommended for isolating and identifying Ferruginin C in natural sources?

    To isolate this compound, researchers should employ chromatographic techniques such as HPLC or GC-MS, coupled with spectroscopic methods (NMR, IR) for structural elucidation . Key steps include:

    • Sample Preparation : Use solvent extraction (e.g., ethanol or methanol) followed by fractionation.
    • Chromatographic Separation : Optimize mobile phase gradients to resolve this compound from co-eluting compounds.
    • Structural Confirmation : Compare spectral data (e.g., 1^1H-NMR, 13^{13}C-NMR) with published references or databases.
    • Purity Validation : Conduct mass spectrometry and elemental analysis to confirm purity >95% .

    Q. How can researchers design experiments to assess the bioactivity of this compound in vitro?

    Bioactivity studies require a tiered approach:

    • Preliminary Screening : Use cell-based assays (e.g., MTT or apoptosis assays) to evaluate cytotoxicity and therapeutic potential.
    • Mechanistic Studies : Employ techniques like Western blotting or qPCR to identify molecular targets (e.g., enzyme inhibition or gene regulation).
    • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values using serial dilutions, ensuring statistical validity via ANOVA or non-parametric tests .
    • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .

    Q. What are the best practices for synthesizing this compound in a laboratory setting?

    Synthesis protocols should prioritize reproducibility:

    • Route Selection : Opt for established pathways (e.g., esterification or glycosylation) with high-yield intermediates.
    • Catalytic Optimization : Test catalysts (e.g., Lewis acids) to improve stereochemical fidelity.
    • Purification : Use recrystallization or preparative TLC to isolate pure this compound.
    • Documentation : Record reaction conditions (temperature, solvent ratios) and characterize intermediates via FTIR or MS .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s mechanism of action be resolved?

    Address contradictions through:

    • Meta-Analysis : Systematically compare studies to identify variables (e.g., cell lines, dosage ranges) influencing outcomes .
    • Experimental Replication : Reproduce disputed findings under standardized conditions, controlling for batch variability and assay sensitivity .
    • Multimodal Validation : Cross-validate results using orthogonal methods (e.g., CRISPR knockout models alongside pharmacological inhibition) .

    Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

    Stability challenges require:

    • Formulation Adjustments : Test co-solvents (e.g., cyclodextrins) or encapsulation (liposomes) to enhance solubility.
    • Degradation Profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
    • Metabolite Tracking : Employ LC-MS/MS to quantify active metabolites and assess bioavailability in animal models .

    Q. How should researchers design comparative studies between this compound and structural analogs?

    Comparative analysis demands:

    • Structural-Activity Relationship (SAR) Mapping : Modify functional groups (e.g., hydroxyl or methyl groups) and test bioactivity shifts.
    • Computational Modeling : Use molecular docking to predict binding affinities against targets (e.g., kinases or receptors).
    • In Vivo Efficacy : Compare pharmacokinetic profiles (AUC, t1/2t_{1/2}) and toxicity thresholds in rodent models .

    Methodological Guidance

    Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

    • Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism.
    • Multiple Comparison Corrections : Apply Bonferroni or Tukey adjustments to minimize Type I errors.
    • Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

    Q. How can literature reviews on this compound be structured to identify research gaps?

    • Systematic Reviews : Use PRISMA guidelines to filter studies by quality (e.g., peer-reviewed journals only).
    • Thematic Coding : Categorize findings into themes (e.g., "antioxidant activity" or "toxicology") using NVivo or similar tools.
    • Gap Analysis : Highlight understudied areas (e.g., long-term toxicity or combinatorial therapies) .

    Data Presentation Standards

    Parameter Recommended Format References
    Structural DataNMR shifts (δ ppm), IR peaks (cm1^{-1})
    Bioactivity MetricsIC50_{50} ± SEM, n3n \geq 3
    Synthesis YieldsPercentage yield (purified)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ferruginin C
    Reactant of Route 2
    Ferruginin C

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